N-{2-[(4-acetylpiperazin-1-yl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-phenoxyacetamide
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Overview
Description
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE is a complex organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a piperazine ring, a benzodiazole core, and a phenoxyacetamide moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The starting material, piperazine, is acetylated using acetic anhydride to form 1-acetylpiperazine.
Benzodiazole Core Formation: The benzodiazole core is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Coupling Reactions: The acetylpiperazine derivative is then coupled with the benzodiazole core using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Introduction of the Phenoxyacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varied functional groups.
Scientific Research Applications
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE involves interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. For instance, it may act as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring and potential acetylcholinesterase inhibitory activity.
N-{[2-(4-Acetylpiperazin-1-yl)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide: A structurally similar compound with different substituents.
Uniqueness
N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-PHENOXYACETAMIDE is unique due to its specific combination of a benzodiazole core, piperazine ring, and phenoxyacetamide moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C23H27N5O3 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-[(4-acetylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H27N5O3/c1-17(29)28-12-10-27(11-13-28)15-22-25-20-14-18(8-9-21(20)26(22)2)24-23(30)16-31-19-6-4-3-5-7-19/h3-9,14H,10-13,15-16H2,1-2H3,(H,24,30) |
InChI Key |
FBIAJPWHEJNIPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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